1-methyl-4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-N-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a quinazoline ring, a pyrazole ring, and a carboxamide group
Preparation Methods
The synthesis of 1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: This can be achieved by reacting 2-aminobenzamide with carbon disulfide and methyl iodide under basic conditions to form the quinazoline-2-thione intermediate.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-ketoester.
Coupling of the Rings: The quinazoline-2-thione intermediate is then coupled with the pyrazole derivative under suitable conditions to form the desired compound.
Final Modifications: The final product is obtained after purification and characterization using techniques such as NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the quinazoline ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms in the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Condensation: The carboxamide group can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Scientific Research Applications
1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmaceuticals: It is explored as a potential drug candidate for treating various diseases, including bacterial and viral infections.
Materials Science: The unique structure of this compound makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in research to study its effects on biological systems, including its interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with similar compounds such as:
Quinazoline Derivatives: These compounds share the quinazoline ring structure and are known for their anticancer and anti-inflammatory properties.
Pyrazole Derivatives: These compounds contain the pyrazole ring and are studied for their analgesic, anti-inflammatory, and antimicrobial activities.
Carboxamide Derivatives: These compounds have the carboxamide group and are explored for their potential as anticonvulsants and antipsychotics.
Properties
Molecular Formula |
C16H17N5O2S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-methyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H17N5O2S/c1-3-8-17-14(22)13-12(9-18-20(13)2)21-15(23)10-6-4-5-7-11(10)19-16(21)24/h4-7,9H,3,8H2,1-2H3,(H,17,22)(H,19,24) |
InChI Key |
RRKZATLYNUUUPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)N2C(=O)C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
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